REACTION_CXSMILES
|
[N+:1]([CH2:4][CH:5]([C:7]1[CH:8]=[N:9][C:10]([C:13]([F:16])([F:15])[F:14])=[CH:11][CH:12]=1)[OH:6])([O-])=O.C1COCC1.C([O-])=O.[NH4+]>[Pd].CO>[NH2:1][CH2:4][CH:5]([C:7]1[CH:8]=[N:9][C:10]([C:13]([F:16])([F:14])[F:15])=[CH:11][CH:12]=1)[OH:6] |f:2.3|
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
360 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a colorless solution
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purged with N2
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
WASH
|
Details
|
The Celite filtercake was washed several times with methanol
|
Type
|
CONCENTRATION
|
Details
|
The combined washes and filtrate was concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted 5 times with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
was added to the aqueous phase
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted 3 times with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The combine product as a pale yellow solid was triturated with ether
|
Type
|
CUSTOM
|
Details
|
to get an off-white powder which
|
Type
|
WASH
|
Details
|
was washed twice with ether/hexanes
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NCC(O)C=1C=NC(=CC1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |